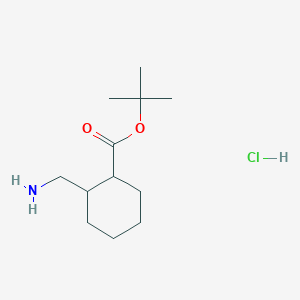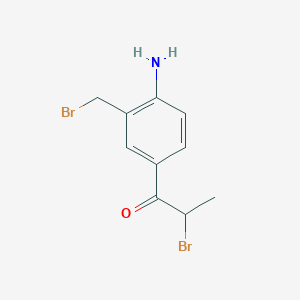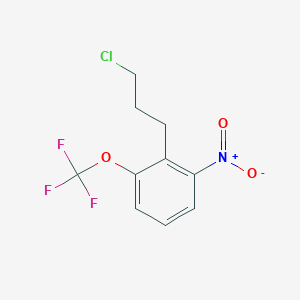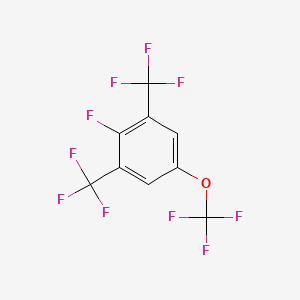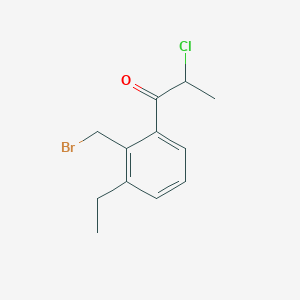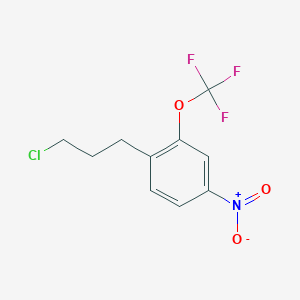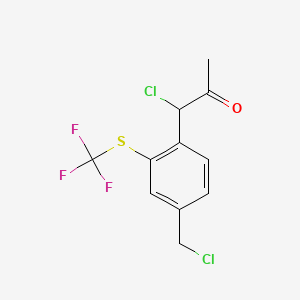
1-Bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes bromine, chlorine, and sulfur atoms
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the bromination of a precursor compound followed by chloromethylation and thiolation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality. These methods often utilize automated systems to monitor and adjust reaction parameters.
Analyse Chemischer Reaktionen
1-Bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: The mercapto group (–SH) can be oxidized to form disulfides or reduced to form thiols.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its reactive functional groups.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of halogen and mercapto groups, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can alter the function of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-3-chloropropane: A simpler compound with similar halogen functionality but lacking the mercapto group.
1,2-Dibromo-3-chloropropane: Another halogenated compound with different reactivity and applications.
1-Bromo-2-methylpropane: A compound with a different substitution pattern and reactivity.
Eigenschaften
Molekularformel |
C10H10BrClOS |
|---|---|
Molekulargewicht |
293.61 g/mol |
IUPAC-Name |
1-bromo-3-[2-(chloromethyl)-4-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c11-5-9(13)3-7-1-2-10(14)4-8(7)6-12/h1-2,4,14H,3,5-6H2 |
InChI-Schlüssel |
QPWHFQZXJOBQTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S)CCl)CC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


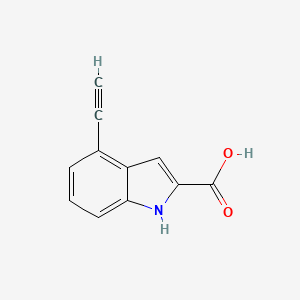
![[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B14048606.png)
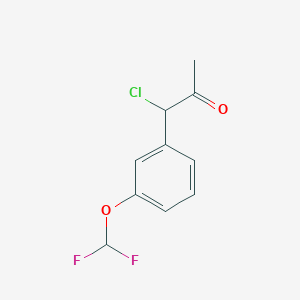
![trans-2,5-Diazabicyclo[4.2.0]octane 2hcl](/img/structure/B14048609.png)
